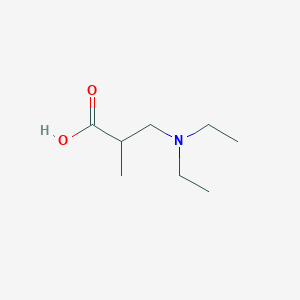
3-(Diethylamino)-2-methylpropanoic acid
Vue d'ensemble
Description
3-(Diethylamino)-2-methylpropanoic acid (DEAmp) is an organic compound belonging to the carboxylic acid family. It is a derivative of propanoic acid, and has been studied for its biochemical and physiological effects. DEAmp is used in a variety of scientific research applications, and is known to have a wide range of advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
3-(Diethylamino)-2-methylpropanoic acid derivatives have been explored in the synthesis of Schiff bases with potential anticancer activity. A study by Uddin et al. (2020) demonstrated that these compounds showed cytotoxicity against cancer cell lines, including HeLa and MCF-7, and were studied for their pro-apoptotic mechanisms, suggesting their potential as anticancer agents (Uddin et al., 2020).
Sensing and Removal of Heavy Metals
The compound has been incorporated into nonaromatic biocompatible macromolecular luminogens for sensing and removal of heavy metals like Fe(III) and Cu(II). Dutta et al. (2020) reported the design of these luminogens and their applications in sensitive detections and exclusions of these heavy metals, highlighting their potential in environmental remediation and sensing applications (Dutta et al., 2020).
Precursor for Key Compounds
Vidra and Németh (2017) noted that 3-(Diethylamino)-2-methylpropanoic acid derivatives can serve as precursors for several key compounds, such as acrylic acid and 1,3-propanediol. This indicates its significance in the industrial production of various chemicals (Vidra & Németh, 2017).
Antimalarial Pharmacophores
D’hooghe et al. (2011) explored derivatives of 3-(Diethylamino)-2-methylpropanoic acid in the synthesis of novel antimalarial pharmacophores. Their study suggested the relevance of the compound in developing new antimalarial agents (D’hooghe et al., 2011).
Fluorescence Probes
Mani et al. (2018) utilized a derivative of 3-(Diethylamino)-2-methylpropanoic acid in the synthesis of a highly sensitive coumarin–pyrazolone probe for detecting chromium ions in living cells, demonstrating its utility in biological sensing and imaging (Mani et al., 2018).
Imaging Brain Tumors
Yu et al. (2010) investigated fluorine-18 labeled analogs of 3-(Diethylamino)-2-methylpropanoic acid for their potential as PET radioligands in imaging brain tumors. Their study highlighted the utility of these compounds in medical imaging, particularly in oncology (Yu et al., 2010).
Antibacterial Activity
Acar et al. (2012) synthesized and studied novel metal-free and metallophthalocyanines derivatives of 3-(Diethylamino)-2-methylpropanoic acid for their antibacterial activity. This indicates the potential application of these compounds in the development of new antibacterial agents (Acar et al., 2012).
Propriétés
IUPAC Name |
3-(diethylamino)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-9(5-2)6-7(3)8(10)11/h7H,4-6H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSXFBBONITFLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylamino)-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



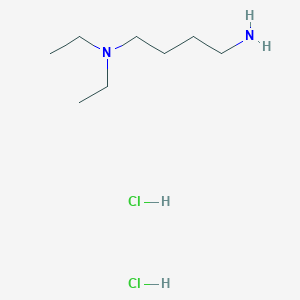
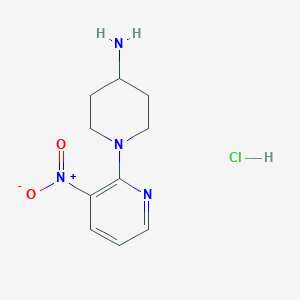
![6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1418868.png)
![Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B1418870.png)
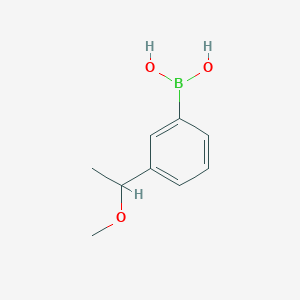
![9-Oxa-2-azaspiro[5.5]undecan-1-one](/img/structure/B1418874.png)
![1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine](/img/structure/B1418877.png)
![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1418878.png)
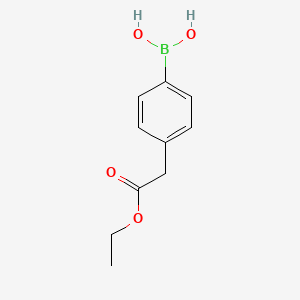
![2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B1418881.png)

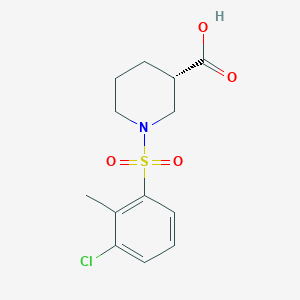
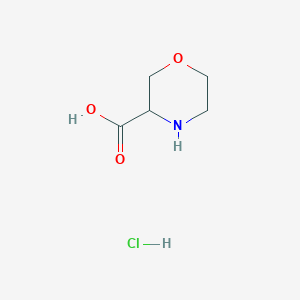
![2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1418886.png)